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Compound of Interest

Compound Name: Diallyl adipate

Cat. No.: B166010

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
diallyl adipate, a key monomer in polymer synthesis with potential applications in various
fields, including drug delivery systems. This document details the core spectroscopic
techniques used for its characterization, including Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental
protocols, quantitative data summaries, and visual representations of key processes are
provided to support researchers in their understanding and utilization of this compound.

Core Spectroscopic Data

The structural elucidation and characterization of diallyl adipate are primarily achieved through
a combination of spectroscopic methods. The following tables summarize the key quantitative
data obtained from *H NMR, 3C NMR, IR, and MS analyses.

Table 1: *"H NMR Spectroscopic Data for Diallyl Adipate
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.92 m 2H -CH=CH:
~5.30 dd 2H -CH=CHz(trans)
~5.24 dd 2H -CH=CHz2(cis)
~4.58 d 4H -O-CH2-CH=
~2.35 t 4H -CO-CHa2-
~1.68 m 4H -CO-CH2-CHz2-

Solvent: CDCIs. Data interpreted from publicly available spectra.

Chemical Shift (d) ppm Assignment
~172.6 C=0

~132.3 -CH=CH:z
~118.4 -CH=CH:
~65.2 -O-CHa-
~33.9 -CO-CHa2-
~24.2 -CO-CH2-CHa2-

Solvent: CDCIs. Data interpreted from publicly available spectra.

Table 3: Key IR Absorption Bands for Diallyl Adipate
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Wavenumber (cm~?) Intensity Assignment
~2950 Medium C-H stretch (alkane)
~1735 Strong C=0 stretch (ester)
~1645 Medium C=C stretch (alkene)
~1170 Strong C-O stretch (ester)
~990, ~920 Strong =C-H bend (alkene)

Table 4: Mass Spectrometry Fragmentation Data for

Diallyl Adipate
ml/z

Proposed Fragment lon

226 [M]* (Molecular lon)
185 [M - CsHs]*

169 [M - OCsHs]*

143 [M - CeHoO]*

125 [CeHs03]*

41 [CsHs]* (Allyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are intended as a general guide and may require optimization based on the specific

instrumentation and experimental objectives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra for the structural confirmation of

diallyl adipate.

Methodology:
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e Sample Preparation:

o

Accurately weigh approximately 10-20 mg of diallyl adipate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) in a
clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5
mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

e Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.
Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

e Instrument Parameters (33C NMR):

o

[e]

o

[¢]

[e]

[e]

Spectrometer: 100 MHz or higher field NMR spectrometer.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
Number of Scans: 1024 or more, depending on sample concentration.
Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Temperature: 298 K.
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» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Phase correct the spectrum.

[¢]

Calibrate the chemical shifts using the residual solvent peak of CDCIs (& = 7.26 ppm for *H
and 06 = 77.16 ppm for 13C).

[¢]

Integrate the peaks in the *H NMR spectrum.

[e]

Analyze the chemical shifts, multiplicities, and coupling constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups present in diallyl adipate.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

o Place a small drop of neat diallyl adipate directly onto the center of the ATR crystal.
e Instrument Parameters:

o Spectrometer: FTIR spectrometer equipped with a universal ATR accessory.

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~—1.

[e]

Number of Scans: 16-32.

o

[¢]

Background: Collect a background spectrum of the clean, empty ATR crystal before
running the sample.

» Data Processing:
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o The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

o Identify and label the major absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of diallyl adipate.
Methodology:
o Sample Introduction (Gas Chromatography - GC-MS):

o Sample Preparation: Dilute a small amount of diallyl adipate in a volatile solvent such as
dichloromethane or ethyl acetate.

o GC Column: Use a non-polar capillary column (e.g., DB-5ms).
o Injection Volume: 1 pL.
o Inlet Temperature: 250 °C.

o Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15
°C/min.

o Carrier Gas: Helium.
e Mass Spectrometer Parameters (Electron lonization - El):
o lonization Energy: 70 eV.
o Mass Range: 35-300 m/z.
o Source Temperature: 230 °C.
o Quadrupole Temperature: 150 °C.

» Data Processing:
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o |dentify the molecular ion peak.

o Analyze the fragmentation pattern by identifying the major fragment ions and proposing
their structures.

o Compare the obtained spectrum with library spectra for confirmation.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to
diallyl adipate.

Synthesis of Diallyl Adipate

The synthesis of diallyl adipate is typically achieved through the Fischer esterification of adipic
acid with allyl alcohol in the presence of an acid catalyst.

Adipic Acid
HOOC(CH2)aCOOH
Diallyl Adipate
(CH2=CHCH200C(CH2)aCOOCH2CH=CH2)
Allyl Alcohol (2 eq.) > Esterification
CH2=CHCH20H (Heat, Reflux)

Water
(byproduct)

Acid Catalyst
(e.g., H2S0a4)

Click to download full resolution via product page

Figure 1: Synthesis of Diallyl Adipate via Fischer Esterification.

Experimental Workflow for Spectroscopic Analysis

This workflow outlines the logical sequence of steps for the comprehensive spectroscopic
characterization of a diallyl adipate sample.
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Figure 2: Experimental workflow for the spectroscopic analysis of diallyl adipate.

Hypothetical Metabolic Pathway of Diallyl Adipate

While specific metabolic pathways for diallyl adipate are not extensively documented, a
plausible route can be inferred from the metabolism of similar ester compounds. The initial step
would likely involve hydrolysis by esterases, followed by oxidation of the resulting allyl alcohol

and adipic acid.
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Figure 3: A hypothetical metabolic pathway for diallyl adipate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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